molecular formula C13H11F2N3O3 B2722345 N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide CAS No. 1448071-36-0

N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide

Cat. No. B2722345
CAS RN: 1448071-36-0
M. Wt: 295.246
InChI Key: GPMTWWONJDFZLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide” would likely include a pyrimidine ring with methoxy groups attached at the 2 and 4 positions .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction, used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, 2,4-Dimethoxy-5-pyrimidinylboronic acid, a related compound, is a solid at room temperature and has a melting point of 113-117 °C .

Scientific Research Applications

Molecular Structure and Reactivity

Research on compounds structurally related to N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide highlights their ability to engage in specific chemical reactions and conformations. For instance, studies on pentafluorophenyl derivatives demonstrate the stabilization of cis secondary amide conformations due to specific electronic interactions, indicating the potential of this compound to participate in similar molecular arrangements and reactions (Forbes et al., 2001).

Antitumor and Antimicrobial Applications

Several studies have explored the antitumor and antimicrobial potentials of compounds with similar frameworks to this compound. For example, derivatives have shown selective toxicity towards hypoxic tumor cells, illustrating the compound's relevance in designing hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995). Additionally, the antimycobacterial activity of thiourea derivatives bearing the dimethoxypyrimidinyl motif underscores the compound's potential in developing new antimicrobial agents (Ghorab et al., 2017).

Drug Development and Pharmacological Research

The compound's structural features are conducive to drug development, particularly in synthesizing novel ligands for receptor targeting. Research into similar molecules has led to the discovery of potent inhibitors for specific biological targets, such as kinesin spindle protein inhibitors, which are crucial for cancer treatment (Theoclitou et al., 2011). This area of research underscores the compound's utility in developing targeted therapies for various diseases.

Safety and Hazards

The safety and hazards associated with a compound like “N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide” would depend on its specific properties. For example, 2,4-Dimethoxy-5-pyrimidinylboronic acid is classified as a combustible solid .

Future Directions

The future directions for research on a compound like “N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide” would likely depend on its potential applications. Pyrimidine derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O3/c1-20-12-9(6-16-13(18-12)21-2)17-11(19)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMTWWONJDFZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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